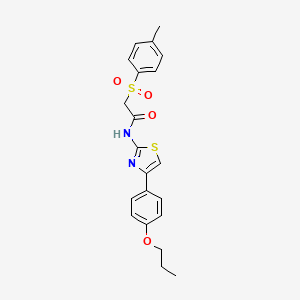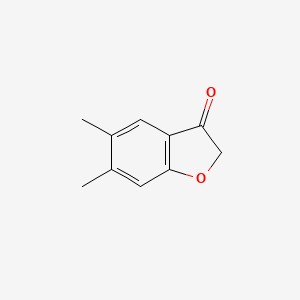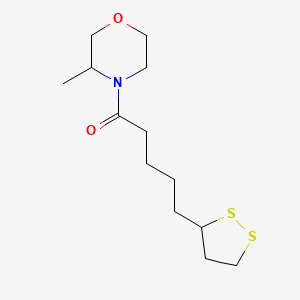
N-(4-(4-propoxyphenyl)thiazol-2-yl)-2-tosylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
- The obtained aldehyde then undergoes a reaction with thiosemicarbazide in ethanol at reflux temperature, resulting in the formation of 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide .
Molecular Structure Analysis
The molecular structure of PTTB consists of a thiazole ring attached to a phenyl group, with a tosylacetamide moiety. The chemical formula provides insights into its composition and arrangement of atoms .
Physical And Chemical Properties Analysis
- Spectral Data : NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy have been used to confirm the structure .
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
N-(4-(4-propoxyphenyl)thiazol-2-yl)-2-tosylacetamide derivatives have been synthesized and evaluated for their antitumor activity. The structure of these compounds, including the pharmacophoric group of 2-(4-aminophenyl)benzothiazole, has been utilized in various studies to assess their potential against different cancer cell lines. For instance, compounds have been screened in vitro against human tumor cell lines derived from neoplastic diseases, showing considerable anticancer activity against certain cancer types (Yurttaş, Tay, & Demirayak, 2015).
Antioxidant and Anti-inflammatory Properties
Research has also focused on the antioxidant and anti-inflammatory potential of related compounds. Novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and related derivatives have been synthesized and evaluated, showing good antioxidant activity in various assays and excellent anti-inflammatory activity in certain compounds. This suggests potential applications in the treatment of diseases where oxidative stress and inflammation play a significant role (Koppireddi et al., 2013).
Corrosion Inhibition
Thiazole derivatives, including those similar in structure to this compound, have been explored for their application as corrosion inhibitors. Studies have demonstrated the synthesis of thiazoles and their ability to inhibit the corrosion of metals such as copper in acidic environments. This suggests potential industrial applications in protecting metals from corrosion (Farahati et al., 2019).
Antimicrobial Activity
Thiazole compounds have been synthesized with the aim of enhancing their surfactant properties and evaluated for their antimicrobial activities. The incorporation of a thiazole moiety into different chemical structures has led to compounds with significant antimicrobial properties, suggesting potential applications in the development of new antimicrobial agents (El-Sayed & Ahmed, 2016).
Anti-inflammatory and Analgesic Agents
Derivatives based on the thiazolidine-2,4-dione moiety, which is structurally related to this compound, have been synthesized and evaluated for their potential as anti-inflammatory and analgesic agents. These compounds have shown significant inhibitory potency on the production of pro-inflammatory markers and exhibited protective properties in animal models of inflammation and pain (Ma et al., 2011).
Eigenschaften
IUPAC Name |
2-(4-methylphenyl)sulfonyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S2/c1-3-12-27-17-8-6-16(7-9-17)19-13-28-21(22-19)23-20(24)14-29(25,26)18-10-4-15(2)5-11-18/h4-11,13H,3,12,14H2,1-2H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGJZXSISMSKPFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-chlorophenoxy)methyl]-3-(2,6-difluorophenyl)-1,3-thiazole-2(3H)-thione](/img/structure/B2919952.png)




![4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidine](/img/structure/B2919959.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2919960.png)

![N-(4-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B2919963.png)

![N-[2-(2-Chloro-6-pyrrolidin-1-ylphenyl)ethyl]prop-2-enamide](/img/structure/B2919968.png)
![(E)-N-[2-Amino-1-(2-fluorophenyl)-2-oxoethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2919970.png)
![N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2919971.png)
![tert-Butyl 4,4-difluoro-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2919972.png)